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Compound Name: Allo-aca (TFA)

Cat. No.: B15143188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the designer leptin receptor antagonist, Allo-aca,

focusing on its cross-reactivity with other receptors. Allo-aca is a peptidomimetic specifically

designed to antagonize the human leptin receptor (ObR), a key regulator of energy

homeostasis and metabolism.[1][2] While peptides are generally recognized for their high

target selectivity, a thorough evaluation of off-target interactions is crucial for preclinical and

clinical development.[3] This document summarizes the available experimental data on Allo-

aca's binding profile and discusses its known interactions with other signaling pathways.

Summary of Allo-aca's Receptor Binding Profile
Allo-aca has been characterized as a potent and specific antagonist of the leptin receptor.[1]

The primary evidence for its high affinity and specificity comes from surface plasmon

resonance (SPR) assays and various in vitro cell-based functional assays.

Quantitative Binding and Functional Data
The following table summarizes the key quantitative data for Allo-aca's interaction with the

human leptin receptor.
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Parameter Value Receptor Assay Type Source

Association Rate

(ka)
5 x 105 M-1s-1

Human Leptin

Receptor (ObR)

Surface Plasmon

Resonance

(SPR)

[3]

Dissociation

Rate (kdiss)
1.5 x 10-4 s-1

Human Leptin

Receptor (ObR)

Surface Plasmon

Resonance

(SPR)

[3]

IC50 50 pM
Leptin-induced

proliferation

MDA-MB-231

cells
[1]

IC50 200 pM
Leptin-induced

proliferation
MCF-7 cells [1]

Note: As of the latest literature review, comprehensive screening data of Allo-aca against a

broad panel of other receptors (e.g., other cytokine receptors, GPCRs) is not publicly available.

The high-affinity binding to the leptin receptor, coupled with its potent functional antagonism at

picomolar concentrations, suggests a high degree of selectivity. However, the absence of

published, direct binding studies with other receptors means that potential low-affinity or

transient interactions cannot be definitively ruled out without further experimental evidence.

Cross-Reactivity with Other Signaling Pathways
While direct binding to other receptors has not been extensively documented, the functional

consequences of Allo-aca treatment on other signaling pathways have been investigated,

particularly in the context of its therapeutic applications.

Interaction with the VEGF Signaling Pathway
Studies have shown that Allo-aca can inhibit the effects of Vascular Endothelial Growth Factor

(VEGF) in ophthalmic neoangiogenesis models.[4] This is not due to a direct binding of Allo-aca

to VEGF receptors. Instead, Allo-aca's antagonism of the leptin receptor (ObR) indirectly

modulates the VEGF signaling pathway. The crosstalk between the leptin and VEGF pathways

is a critical aspect of this interaction. Allo-aca has been shown to suppress the long-term (24h)

stimulation of the Akt and ERK1/2 signaling pathways that are downstream of VEGF receptor

activation.[4]
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Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the methodology used to determine the binding kinetics of Allo-aca to

the human leptin receptor.

Objective: To measure the association (ka) and dissociation (kdiss) rates of Allo-aca binding to

the ectodomain of the human leptin receptor.

Materials:

Biotinylated Allo-aca

Recombinant human leptin receptor ectodomain

NeutrAvidin-coated sensor chip

SPR instrument (e.g., Biacore)

Running buffer (e.g., HBS-EP)

Procedure:

Immobilization: A NeutrAvidin-coated sensor chip is used to capture biotinylated Allo-aca.

The peptide is injected over the sensor surface until the desired level of immobilization is

achieved. A reference flow cell is left blank to subtract non-specific binding.

Binding Analysis: The recombinant human leptin receptor ectodomain is prepared in running

buffer at various concentrations.

Association: The leptin receptor solutions are injected over the sensor chip surface

containing the immobilized Allo-aca for a defined period, allowing for the association phase

to be monitored.

Dissociation: Following the association phase, running buffer is flowed over the chip to

monitor the dissociation of the leptin receptor from the immobilized Allo-aca.
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Regeneration: The sensor surface is regenerated using a suitable regeneration solution to

remove any remaining bound analyte.

Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the

signal from the reference flow cell. The association and dissociation curves are then fitted to

a 1:1 Langmuir binding model to determine the ka and kdiss values.

Visualizations
Allo-aca's Primary Mechanism of Action
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Caption: Allo-aca competitively antagonizes the leptin receptor, blocking downstream signaling.

Experimental Workflow for Surface Plasmon Resonance
(SPR)
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SPR Experimental Workflow
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Caption: A stepwise workflow for determining binding kinetics using SPR.

Indirect Modulation of VEGF Signaling by Allo-aca
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Indirect Modulation of VEGF Signaling by Allo-aca
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Caption: Allo-aca inhibits pro-angiogenic signaling by blocking leptin receptor's contribution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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